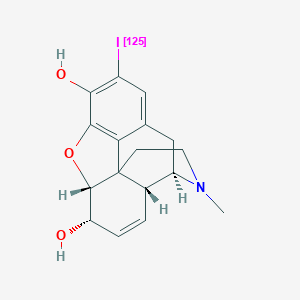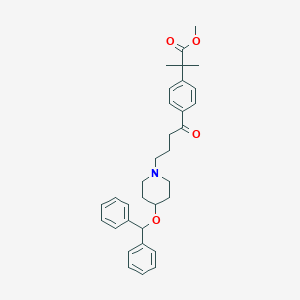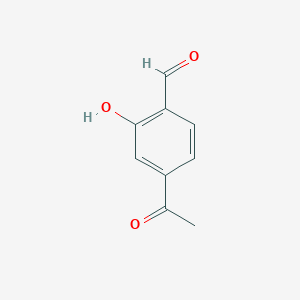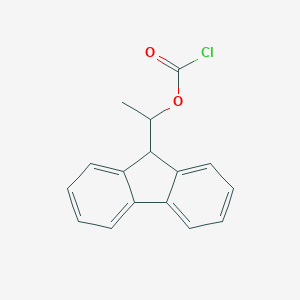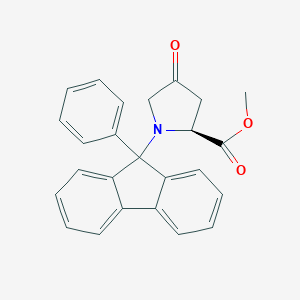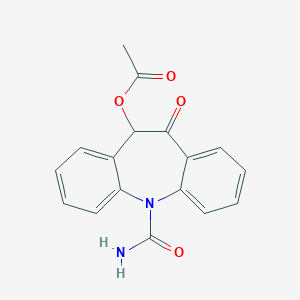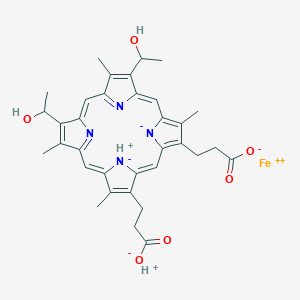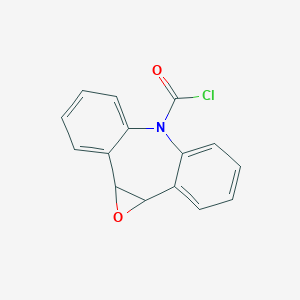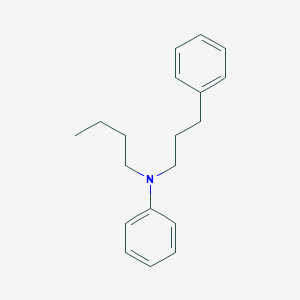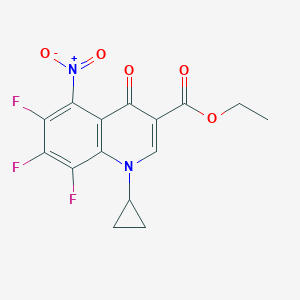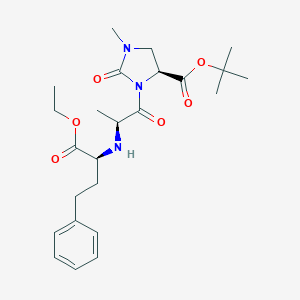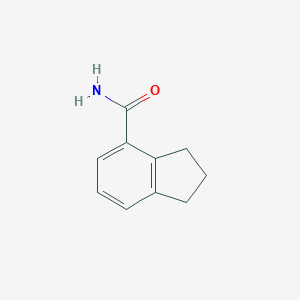
2,2-ジメチル-1,3-ジオキサン-5-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate typically involves a multi-step reaction. One common method includes the reaction of p-toluenesulfonic acid with a precursor compound, followed by treatment with sodium chloride and dimethylsulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
化学反応の分析
Types of Reactions: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are essential for its transformation and utilization in different applications .
類似化合物との比較
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylate
- Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Comparison: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties. Compared to similar compounds, it often exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
特性
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDNLXOQRGUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633411 |
Source


|
| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155818-14-7 |
Source


|
| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

